molecular formula C13H18ClNO4 B5369448 2-morpholin-4-ylethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride

2-morpholin-4-ylethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride

Cat. No.: B5369448
M. Wt: 287.74 g/mol
InChI Key: MXHPZQBWLDJZMO-BJILWQEISA-N
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Description

2-morpholin-4-ylethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride is a synthetic organic compound that combines a morpholine ring, a furan ring, and an enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-ylethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride typically involves the following steps:

    Formation of the enoate ester: This can be achieved by reacting furan-2-carboxylic acid with an appropriate alcohol under esterification conditions.

    Introduction of the morpholine ring: The ester is then reacted with morpholine in the presence of a base to form the morpholin-4-ylethyl derivative.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The enoate ester can be reduced to the corresponding alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced enoate esters.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-morpholin-4-ylethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-morpholin-4-ylethyl (E)-3-(thiophen-2-yl)prop-2-enoate;hydrochloride: Similar structure but with a thiophene ring instead of a furan ring.

    2-morpholin-4-ylethyl (E)-3-(pyridin-2-yl)prop-2-enoate;hydrochloride: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 2-morpholin-4-ylethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride may impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-morpholin-4-ylethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.ClH/c15-13(4-3-12-2-1-8-17-12)18-11-7-14-5-9-16-10-6-14;/h1-4,8H,5-7,9-11H2;1H/b4-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHPZQBWLDJZMO-BJILWQEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C=CC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCOC(=O)/C=C/C2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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